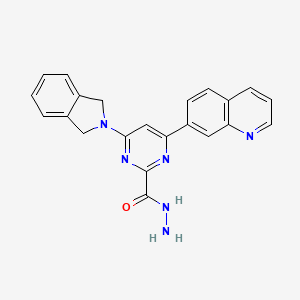
Utrophin modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Utrophin modulator 1 is a small molecule compound designed to upregulate the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to mutations in the dystrophin gene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of utrophin modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One of the known synthetic routes includes the preparation of 2-arylbenzoxazole derivatives, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Utrophin modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Utrophin modulator 1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chemical modifications on biological activity.
Biology: The compound is employed in research to understand the regulation of utrophin expression and its role in muscle function.
Mecanismo De Acción
Utrophin modulator 1 exerts its effects by targeting specific molecular pathways involved in the regulation of utrophin expression. The compound binds to the aryl hydrocarbon receptor, acting as an antagonist, which leads to the upregulation of utrophin transcription. This results in increased utrophin levels in muscle cells, providing structural support and stability to the muscle fibers .
Comparación Con Compuestos Similares
Ezutromid: Another utrophin modulator that acts via the same pathway but has different pharmacokinetic properties.
2-Pyrimidine Carbohydrazides: These compounds have been studied for their utrophin-modulating activity and have shown promising results in preclinical studies.
Uniqueness: Utrophin modulator 1 is unique due to its specific binding affinity to the aryl hydrocarbon receptor and its ability to upregulate utrophin expression effectively. Its distinct chemical structure and pharmacological profile make it a valuable compound in the treatment of Duchenne muscular dystrophy .
Propiedades
Fórmula molecular |
C22H18N6O |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29) |
Clave InChI |
NADOKXPEOBZOFV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


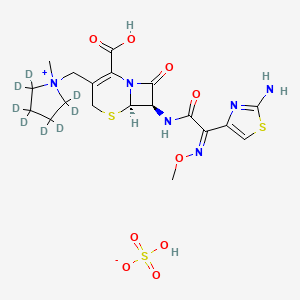
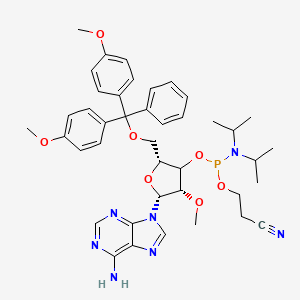
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
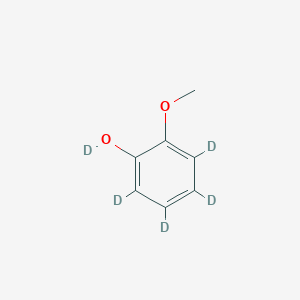
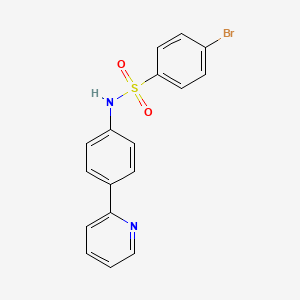
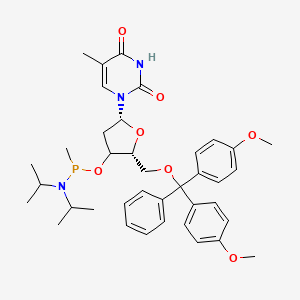
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
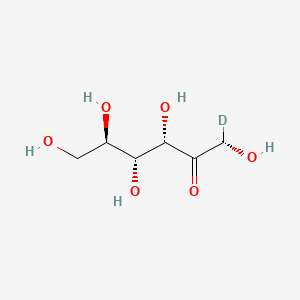
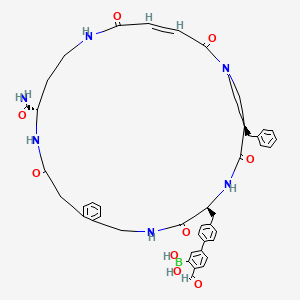
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
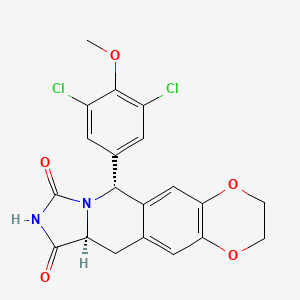
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
